Ethyl 2,5-difluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZLYJCCASTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615575 | |
| Record name | Ethyl 2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-25-8 | |
| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Innovations for Ethyl 2,5 Difluorobenzoate and Its Precursors
Esterification Protocols for Fluorinated Benzoic Acids
The direct esterification of 2,5-difluorobenzoic acid with ethanol (B145695) is the most straightforward method for preparing Ethyl 2,5-difluorobenzoate. The Fischer-Speier esterification is a classic and widely used protocol for this transformation. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. libretexts.orgkhanacademy.orgyoutube.com
The mechanism of Fischer esterification proceeds through several equilibrium steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. libretexts.org
To drive the equilibrium towards the product side and maximize the yield of this compound, the reaction is typically conducted using an excess of ethanol, which also serves as the solvent. libretexts.org Alternatively, the removal of water as it is formed, for instance through azeotropic distillation or the use of a dehydrating agent, can also shift the equilibrium in favor of the ester. organic-chemistry.org
A typical laboratory procedure involves refluxing a solution of 2,5-difluorobenzoic acid in ethanol with a catalytic amount of sulfuric acid. nih.gov After the reaction reaches completion, the excess ethanol is removed, and the crude ester is purified, often through extraction and distillation. For instance, in a related synthesis of ethyl 4-amino-3,5-difluorobenzoate, the corresponding benzoic acid was refluxed in ethanol with sulfuric acid for 10 hours to achieve a 77% yield. nih.gov
Table 1: Key Features of Fischer-Speier Esterification
| Parameter | Description |
| Reactants | 2,5-Difluorobenzoic acid, Ethanol |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution |
| Key Intermediate | Tetrahedral intermediate |
| Equilibrium Control | Use of excess alcohol or removal of water |
Halogenation and Halide Exchange Reactions in Difluorobenzoate Synthesis
Halogenation and halide exchange reactions are fundamental strategies for introducing or modifying halogen substituents on the aromatic ring of precursors to this compound. These reactions are crucial for creating the desired substitution patterns.
The Sandmeyer reaction is a powerful method for introducing halides onto an aromatic ring starting from an aryl amine. wikipedia.orgbyjus.comorganic-chemistry.org This reaction proceeds via the formation of a diazonium salt from the corresponding aniline (B41778) in the presence of a nitrous acid source (e.g., NaNO₂ and a strong acid). The diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br) to yield the corresponding aryl halide. jk-sci.com This method is particularly useful for synthesizing precursors that may not be readily available through direct halogenation. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgjk-sci.com
Another important strategy is the halogen-metal exchange reaction. For example, 4-bromo-2,5-difluorobenzoic acid can be synthesized from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com This reaction typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium, at low temperatures. The organolithium reagent selectively replaces one of the bromine atoms with lithium, forming an aryllithium intermediate. This intermediate is then quenched with carbon dioxide (dry ice) to yield the corresponding carboxylic acid upon acidic workup. chemicalbook.com Regioselective halogen-metal exchange can also be achieved using Grignard reagents like isopropylmagnesium chloride. organic-chemistry.org
Halide exchange reactions, such as the Halex process, are also employed, particularly in industrial settings. This involves the displacement of a chloro or bromo substituent with fluoride (B91410) using a fluoride salt like potassium fluoride (KF), often in a polar aprotic solvent at elevated temperatures. This method is useful for producing fluorinated aromatics from more readily available chlorinated precursors.
Functional Group Interconversion in Aromatic Difluorobenzoate Scaffolds
Functional group interconversion allows for the manipulation of substituents on the difluorobenzoate ring system to introduce desired functionality or to prepare precursors for subsequent reactions.
A key example of functional group interconversion is the transformation of an amino group into various other functionalities via a diazonium salt intermediate, as utilized in the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org The amino group of a fluorinated aniline can be converted into a halogen (Cl, Br), a cyano group, or a hydroxyl group. wikipedia.orgjk-sci.com This versatility makes anilines valuable precursors in the synthesis of substituted difluorobenzoates.
Another important interconversion is the hydrolysis of a nitrile group to a carboxylic acid. For instance, a difluorobenzonitrile derivative can be hydrolyzed under acidic or basic conditions to yield the corresponding difluorobenzoic acid. researchgate.net This is a crucial step in synthetic pathways that utilize cyanated intermediates. For example, the synthesis of 4-amino-3,5-difluorobenzoic acid involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide. nih.gov
Furthermore, the reduction of a nitro group to an amine is a common and essential transformation. Difluoronitrobenzoic acids can be reduced to their corresponding aminobenzoic acids using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). prepchem.com This provides access to fluorinated anilines that can be further modified.
Multi-step Synthetic Sequences Leading to this compound Derivatives
The synthesis of this compound and its derivatives often requires multi-step sequences that strategically build the molecule from simpler, commercially available starting materials.
Synthesis from Fluorinated Anilines
A common synthetic route begins with a fluorinated aniline, such as 2,5-difluoroaniline (B146615). prepchem.com The synthesis of 2,5-difluoroaniline itself can be achieved by the reduction of 2,5-difluoronitrobenzene. prepchem.com
Once the aniline is obtained, a multi-step sequence can be employed:
Diazotization: The 2,5-difluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with copper(I) cyanide to introduce a nitrile group, yielding 2,5-difluorobenzonitrile. wikipedia.org
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions to produce 2,5-difluorobenzoic acid.
Esterification: Finally, 2,5-difluorobenzoic acid is esterified with ethanol in the presence of an acid catalyst to give this compound, as described in section 2.1. organic-chemistry.org
Synthesis via Benzoic Acid Derivatives
This approach involves modifying an existing benzoic acid derivative to introduce the desired fluorine substituents. One potential route starts from a more heavily halogenated precursor. For example, a synthetic strategy analogous to the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid could be envisioned. researchgate.net
A hypothetical route could start with a dibromobenzoic acid. Through a series of reactions such as nitration, reduction of the nitro group, and potentially a Schiemann reaction (for introducing fluorine from a diazonium salt), the desired 2,5-difluoro substitution pattern could be constructed.
A more direct method involves the carboxylation of a dihalogenated benzene (B151609). For instance, starting with 1,4-dibromo-2,5-difluorobenzene, a halogen-metal exchange followed by quenching with carbon dioxide can yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com Subsequent de-bromination would be required to obtain 2,5-difluorobenzoic acid, which can then be esterified.
Oxidative Dimerization Routes for Azobenzene (B91143) Derivatives
The synthesis of azobenzene derivatives from fluorinated anilines is a notable application of oxidative dimerization. These azobenzene compounds are of interest in materials science, for example, as molecular switches.
A relevant example is the synthesis of diethyl-4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). This is achieved through the oxidative coupling of ethyl 4-amino-3,5-difluorobenzoate. nih.gov The reaction is carried out in the presence of sodium iodide and tert-butyl hypochlorite. nih.gov This method provides a direct route to symmetrically substituted azobenzene dicarboxylates.
More general methods for the oxidative coupling of anilines to azo compounds often employ metal catalysts or various oxidizing agents. nih.gov For instance, copper(I) bromide has been shown to catalyze the oxidative coupling of various anilines to their corresponding azo compounds in the presence of di-tert-butyldiaziridinone as the oxidant. nih.gov These reactions are typically efficient and can be performed under mild conditions.
Table 2: Summary of Synthetic Routes
| Section | Starting Material | Key Reactions | Product |
| 2.4.1 | 2,5-Difluoroaniline | Diazotization, Sandmeyer (cyanation), Hydrolysis, Esterification | This compound |
| 2.4.2 | 1,4-Dibromo-2,5-difluorobenzene | Halogen-metal exchange, Carboxylation, Debromination, Esterification | This compound |
| 2.4.3 | Ethyl 4-amino-3,5-difluorobenzoate | Oxidative Dimerization | Diethyl-4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) |
Scalable Synthesis and Process Optimization for Academic and Industrial Applications
The scalable synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, presents unique challenges and opportunities for process optimization. Both academic and industrial laboratories are increasingly turning to modern synthetic methodologies to enhance efficiency, yield, and purity while ensuring cost-effectiveness and operational safety. This section explores the application of continuous flow reactor technologies and various techniques for yield optimization and purity enhancement in the scalable production of this compound.
Continuous Flow Reactor Methodologies
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps.
The synthesis of this compound in a continuous flow system would typically involve the Fischer-Speier esterification of 2,5-difluorobenzoic acid with ethanol, catalyzed by a strong acid. A generalized continuous flow setup for this process would consist of pumps to deliver the reactants and catalyst solutions, a heated reactor coil or a packed-bed reactor where the reaction occurs, and a back-pressure regulator to maintain the desired operating pressure.
Key process parameters that can be precisely controlled and optimized in a continuous flow setup include:
Residence Time: The time the reaction mixture spends in the heated zone of the reactor. This is controlled by the flow rate of the reactants and the volume of the reactor.
Temperature: The reaction temperature can be accurately maintained, leading to better selectivity and reduced byproduct formation.
Molar Ratio of Reactants: The stoichiometry of 2,5-difluorobenzoic acid to ethanol can be precisely controlled by adjusting the flow rates of the individual reactant streams.
Catalyst Loading: The concentration of the acid catalyst can be optimized to achieve the desired reaction rate without leading to excessive side reactions or downstream purification challenges.
While specific research data on the continuous flow synthesis of this compound is not extensively published, data from analogous continuous esterification processes for aromatic acids can provide valuable insights. For instance, studies on the continuous esterification of benzoic acid have demonstrated the ability to achieve high conversions in short residence times.
Table 1: Illustrative Process Parameters for Continuous Flow Esterification of an Aromatic Acid (Analogous to 2,5-Difluorobenzoic Acid)
| Parameter | Value |
| Reactant A | 2,5-Difluorobenzoic Acid in Ethanol |
| Reactant B | Ethanol with Sulfuric Acid (catalyst) |
| Reactor Type | Heated Coil Reactor (e.g., PFA tubing) |
| Reactor Volume | 10 mL |
| Flow Rate | 0.5 - 2.0 mL/min |
| Residence Time | 5 - 20 minutes |
| Temperature | 100 - 150 °C |
| Pressure | 10 - 20 bar |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:10 |
| Catalyst Loading | 1-5 mol% |
Note: This data is illustrative and based on general principles of continuous flow esterification. Actual optimal conditions for this compound would require experimental determination.
The synthesis of the precursor, 2,5-difluorobenzoic acid, can also be envisioned in a continuous flow process, potentially starting from 1,4-difluorobenzene (B165170) through a sequence of lithiation and carboxylation. Flow chemistry is particularly advantageous for handling organolithium intermediates, as the excellent temperature control minimizes decomposition and side reactions.
Yield Optimization and Purity Enhancement Techniques
Achieving high yield and purity is paramount in the scalable synthesis of this compound for both academic research and industrial applications. Several techniques can be employed to optimize these critical parameters.
Yield Optimization:
In the context of Fischer-Speier esterification, the reaction is an equilibrium process. To drive the equilibrium towards the product side and maximize the yield of this compound, Le Chatelier's principle can be applied. In a continuous flow system, this can be achieved by:
Using an Excess of Ethanol: Increasing the concentration of one of the reactants (ethanol) shifts the equilibrium towards the formation of the ester.
Removal of Water: The in-situ removal of water, a byproduct of the esterification, is a highly effective method to drive the reaction to completion. In a continuous flow setup, this can be accomplished by integrating a membrane separator or a packed bed of a dehydrating agent.
Purity Enhancement:
The purity of the final product is critical, and several in-line and off-line techniques can be utilized for its enhancement.
In-line Purification: Continuous flow systems offer the unique advantage of integrating purification steps directly into the process stream. This can include:
Liquid-Liquid Extraction: To remove the acid catalyst and any unreacted 2,5-difluorobenzoic acid, the product stream can be mixed with an aqueous basic solution (e.g., sodium bicarbonate) in a flow extractor, followed by phase separation.
Scavenger Resins: Packed-bed reactors containing scavenger resins can be used to selectively remove impurities or excess reagents.
Continuous Crystallization: For high-purity final products, continuous crystallization can be employed, where the crude product stream is cooled in a controlled manner to induce crystallization, followed by filtration.
Process Analytical Technology (PAT): To ensure consistent product quality and enable real-time process control, PAT tools can be integrated into the continuous flow setup. mdpi.combeilstein-journals.orgnih.gov Techniques such as in-line Fourier Transform Infrared (FTIR) or Raman spectroscopy can monitor the concentration of reactants and products in real-time. beilstein-journals.org This data can be used to adjust process parameters to maintain optimal conditions and ensure the desired purity is consistently achieved. mdpi.combeilstein-journals.org
Table 2: Comparison of Purity Enhancement Techniques
| Technique | Principle | Advantages in Continuous Flow | Potential Challenges |
| In-line Liquid-Liquid Extraction | Partitioning of components between two immiscible liquid phases. | Seamless integration, efficient removal of water-soluble impurities. | Emulsion formation, requires efficient phase separation. |
| Scavenger Resins | Selective binding of impurities to a solid support. | High selectivity, can remove a wide range of impurities. | Limited capacity, potential for bed clogging, cost of resins. |
| Continuous Crystallization | Controlled precipitation of the desired product from the solution. | Can achieve very high purity, potential for polymorphism control. | Complex setup, potential for fouling, requires precise control. |
| Process Analytical Technology (PAT) | Real-time monitoring of critical process and quality attributes. nih.gov | Enables real-time feedback control, ensures consistent product quality. mdpi.com | Requires sophisticated sensors and data analysis, initial setup cost. |
By strategically combining continuous flow reactor methodologies with advanced yield optimization and purity enhancement techniques, the scalable synthesis of this compound can be achieved with high efficiency, consistency, and product quality, meeting the demands of both academic and industrial settings.
Computational Chemistry and Quantum Mechanical Investigations of Ethyl 2,5 Difluorobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. orientjchem.org For Ethyl 2,5-difluorobenzoate, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine its most stable conformation. isres.orgresearchgate.net These calculations optimize the molecule's geometry by finding the minimum energy arrangement of its atoms.
The presence of two highly electronegative fluorine atoms on the benzene (B151609) ring significantly influences the electronic distribution. DFT calculations reveal a redistribution of electron density, characterized by a depletion from the aromatic ring and an accumulation on the fluorine atoms. This creates a polarized structure that affects the molecule's reactivity and intermolecular interactions. The calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from related structures. orientjchem.orgresearchgate.net The electron-withdrawing effect of the fluorine substituents also impacts the carbonyl group of the ethyl ester, influencing its spectroscopic properties and reactivity.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT calculations performed on analogous difluorobenzoate structures.)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-F (at C2) | ~1.35 Å |
| Bond Length | C-F (at C5) | ~1.34 Å |
| Bond Length | C-O (ester) | ~1.33 Å |
| Bond Angle | O=C-O | ~124° |
| Bond Angle | C1-C2-F | ~119° |
| Dihedral Angle | C2-C1-C=O | ~180° (planar) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org
For this compound, FMO analysis performed with DFT calculations shows that the HOMO is primarily localized on the electron-rich difluorinated benzene ring. researchgate.net In contrast, the LUMO is distributed across the ester carbonyl group and the aromatic ring. malayajournal.org This distribution suggests that the aromatic ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative and based on calculations for similar compounds like Ethyl 3,5-difluorobenzoate.) epstem.net
| Parameter | Energy (eV) |
| HOMO Energy | -6.1 to -7.0 eV |
| LUMO Energy | -1.8 to -2.0 eV |
| HOMO-LUMO Gap | 4.1 to 5.0 eV |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as electronic absorption spectra. rutgers.edu It is an extension of DFT that allows for the investigation of how molecules respond to time-dependent electromagnetic fields, like light. nih.gov
TD-DFT calculations for this compound can predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The primary electronic transitions expected for this molecule are π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The results of these calculations, including excitation energies and oscillator strengths (which relate to absorption intensity), can be compared with experimental spectroscopic data to validate the computational model. researchgate.net Such studies help elucidate how the fluorine substituents alter the optical properties compared to unsubstituted ethyl benzoate (B1203000).
Table 3: Predicted Electronic Transitions for this compound from TD-DFT (Note: Representative data based on analogous compounds.) researchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ (n → π) | ~4.5 | ~275 | Low (~0.01) |
| S₀ → S₂ (π → π) | ~5.2 | ~238 | High (~0.25) |
| S₀ → S₃ (π → π*) | ~6.0 | ~206 | Moderate (~0.15) |
Molecular Dynamics (MD) Simulations of Fluorinated Benzoate Interactions with Biological Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to model the complex interactions between a small molecule like this compound and a biological macromolecule, such as a protein or enzyme. nih.gov MD simulations solve Newton's equations of motion for a system of particles, providing a detailed view of molecular behavior and conformational changes. nih.gov
In the context of drug discovery, MD simulations can be used to investigate how a fluorinated benzoate might bind to the active site of a target protein. nih.gov The simulations can elucidate the binding mode, calculate the binding free energy, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The fluorine atoms can play a crucial role by forming specific interactions (e.g., F···H-N) and enhancing the lipophilicity of the molecule, which influences how it fits into hydrophobic pockets within a protein. vulcanchem.com These simulations provide insights into the dynamic nature of the binding process, which is inaccessible through static methods alone. nih.gov
Table 4: Hypothetical Molecular Dynamics (MD) Simulation Setup
| Parameter | Description |
| System | This compound and a target protein (e.g., a kinase) |
| Software | Desmond, AMBER, GROMACS |
| Force Field | OPLS, AMBER for protein; GAFF for ligand |
| Solvent Model | Explicit water model (e.g., TIP3P) |
| Simulation Time | 100-1000 nanoseconds (ns) |
| Analysis | Root Mean Square Deviation (RMSD), binding energy, interaction analysis |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Difluorobenzoate Analogs in Bioactive Compound Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead compounds. mdpi.com
For a series of difluorobenzoate analogs, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or anticancer effects. jddtonline.info The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, including lipophilicity (LogP), electronic properties (e.g., atomic charges from DFT), and steric properties (e.g., molecular volume). mdpi.com A mathematical model is then generated to correlate these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). nih.gov Such models can guide the rational design of new, more potent analogs by identifying the key structural features that contribute to the desired biological effect.
Table 5: Key Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Typical Value/Significance |
| Lipophilicity | LogP | ~2.14; affects membrane permeability. chemscene.com |
| Electronic | Dipole Moment | Influences polar interactions with a target. |
| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer. |
| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų; relates to transport properties. chemscene.com |
| Steric/Shape | Molecular Weight | 186.16 g/mol . chemscene.com |
| Steric/Shape | Number of Rotatable Bonds | 3; relates to conformational flexibility. ambeed.com |
Applications in Medicinal Chemistry and Biological Sciences: Ethyl 2,5 Difluorobenzoate As a Key Pharmacophore
Strategic Utility of Ethyl 2,5-Difluorobenzoate as a Synthetic Precursor in Drug Discovery
The utility of this compound as a synthetic precursor is rooted in the advantageous properties conferred by its difluorinated phenyl ring. Fluorine's high electronegativity can modulate the electronic properties of a molecule, influencing its interactions with biological targets like enzymes and receptors. vulcanchem.com This makes fluorinated compounds like those derived from this compound attractive for developing agents with improved specificity and potency, such as protease inhibitors and anticancer agents. vulcanchem.com The development of novel and efficient synthetic methods to create complex fluorinated molecules remains a high-priority area in medicinal chemistry. thieme.de this compound serves as a readily available starting material for constructing more complex molecular architectures, highlighting its importance in drug discovery and development. a2bchem.com For instance, it can be a key intermediate in the synthesis of novel inhibitors for enzymes like histone deacetylase 6 (HDAC6), where the fluorine atoms play a crucial role in enhancing selectivity. acs.org
Design and Synthesis of Difluorobenzoate-Containing Bioactive Molecules
The rational design and synthesis of novel bioactive molecules are critical yet challenging endeavors in the quest for new drugs. mdpi.com this compound provides a scaffold that medicinal chemists can modify to generate libraries of compounds for biological screening.
Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and a well-established target for cancer chemotherapy. jci.org Antifolates are a class of drugs that interfere with the function of folic acid and are potent inhibitors of TS. nih.gov Research has focused on synthesizing new C2-methyl-N10-alkylquinazoline-based TS inhibitors that incorporate a 2',5'-difluorinated p-aminobenzoate ring. nih.gov The synthesis of these 2',5'-difluoro analogues involves the oxidation of a difluoronitrotoluene to create 2,5-difluoro-4-nitrobenzoic acid, a derivative of the core structure of this compound. nih.govresearchgate.netalljournals.cn This acid is then further processed through glutamation, reduction, and alkylation to yield the target antifolate compounds. nih.govresearchgate.netalljournals.cn
While the search results did not provide specific examples of this compound being directly used in the development of fluoroquinolone scaffolds, the broader context of fluorine chemistry is highly relevant to this class of antibiotics. The strategic placement of fluorine atoms is a hallmark of the fluoroquinolone class, significantly enhancing their antibacterial activity. The principles of using fluorinated precursors to modify bioactive scaffolds are central to this area of research.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications as depigmenting agents. nih.govresearchgate.net Research into tyrosinase inhibitors has explored a vast range of natural and synthetic compounds. nih.govresearchgate.net For example, 2,5-dihydroxybenzoic acid, which shares a substitution pattern with 2,5-difluorobenzoic acid, has shown potential as a tyrosinase inhibitor. researchgate.net This suggests that the 2,5-disubstituted benzene (B151609) ring can be a viable pharmacophore for tyrosinase inhibition. While direct studies using this compound for tyrosinase inhibitors were not identified in the search, the principles of inhibitor design often involve exploring various substitutions on a core scaffold. The effectiveness of compounds like kojic acid and arbutin (B1665170) as tyrosinase inhibitors has driven the search for new and more potent agents. researchgate.netnih.gov
| Compound | Source/Type | Inhibitory Activity (IC50) | Notes |
|---|---|---|---|
| Mirkoin | Flavonoid | 5 µM | Competitive inhibitor. nih.gov |
| Lupinalbin | Isoflavonoid | 39.7 ± 1.5 µM | Competitive inhibitor. nih.gov |
| Thiamidol | Resorcinyl-thiazole derivative | 1.1 µmol/L (human tyrosinase) | Weakly inhibits mushroom tyrosinase (IC50 = 108 µmol/L). nih.gov |
| 2,5-dihydroxybenzoic acid | Synthetic | 57.38 µg/mL | Also showed antimicrobial activity. researchgate.net |
| Kojic Acid | Natural Product | 2.46 µg/mL | Commonly used as a positive control. researchgate.net |
Brefeldin A is a natural macrolactone with potent cytotoxic activity, but its development as a drug has been hindered by poor pharmacokinetics. nih.govresearchgate.netmdpi.com To overcome this, researchers have synthesized a series of ester derivatives to improve its properties and study structure-activity relationships (SAR). nih.govresearchgate.net In one study, various halogenated benzoic acids were reacted with Brefeldin A to create new ester derivatives. researchgate.net
Among these, Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (compound 7), which incorporates a difluorobenzoate moiety, demonstrated the most potent inhibitory effect against the human chronic myelogenous leukemia K562 cell line, with an IC50 value of 0.84 µM. nih.govresearchgate.net This was superior to other synthesized derivatives. nih.gov The study highlighted that mono-substituted derivatives generally displayed stronger cytotoxicity against K562 cells than di-substituted ones, with IC50 values for active compounds ranging from 0.84 to 2.49 µM. nih.gov
| Compound | Modification | Cell Line | Cytotoxicity (IC50) |
|---|---|---|---|
| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (7) | Mono-ester derivative | K562 | 0.84 µM nih.govresearchgate.net |
| Compound 4 | Mono-ester derivative | K562 | 0.91 µM nih.gov |
| Compound 5 | Mono-ester derivative | K562 | 0.91 µM nih.gov |
| Doxorubicin | Positive Control | K562 | Data not specified in text nih.gov |
Biological Activity Profiling and Mechanistic Studies
The derivatives of 2,5-difluorobenzoate have shown a range of biological activities, prompting further investigation into their mechanisms of action. For the highly active Brefeldin A derivative, Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (7), mechanistic studies revealed that it induces cell cycle arrest and apoptosis in K562 leukemia cells. nih.govresearchgate.net The compound was found to inhibit the phosphorylation of the BCR-ABL oncoprotein, a key driver in chronic myelogenous leukemia. nih.govresearchgate.net This inactivation of BCR-ABL subsequently affects its downstream AKT signaling pathway, with the expression of molecules like mTOR and p70S6K being reduced in a dose-dependent manner. nih.govresearchgate.net Molecular modeling also suggested that this derivative could be well-tolerated in the binding site of the ARF1–GDP-GEF complex, indicating its potential as a lead compound for developing new antileukemia agents. nih.govresearchgate.net
Enzyme Interaction Studies and Ligand Binding Affinity Modulation
The difluorobenzoate scaffold is a recurring motif in the design of enzyme inhibitors. While direct studies on this compound are not extensively detailed in publicly available research, the behavior of structurally similar compounds provides significant insights into its potential for enzyme interaction and ligand binding modulation. The fluorine atoms, due to their high electronegativity and ability to form hydrogen bonds and hydrophobic interactions, can significantly influence the binding affinity of a ligand to an enzyme's active site. evitachem.com
For instance, studies on related fluorinated benzoates, such as ethyl 3,5-difluorobenzoate, indicate that the fluorine substituents enhance lipophilicity and metabolic stability, allowing for more effective interaction with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity, making these compounds valuable tools in biochemical research. The mechanism often involves the fluorine atoms improving the ligand's ability to fit into and interact with the hydrophobic regions of an enzyme, thereby altering its function. Similarly, research on tert-butyl 2-amino-3,5-difluorobenzoate highlights that the fluorine atoms contribute to hydrophobic interactions that can stabilize complexes with enzymes and receptors, thereby modulating various biochemical pathways. evitachem.com
The this compound moiety can be considered a key pharmacophore whose interactions can be fine-tuned by its substitution pattern. The modulation of ligand binding affinity is a critical aspect of drug design, aiming to enhance the potency and selectivity of a drug candidate. The introduction of fluorine atoms, as seen in the difluorobenzoate structure, is a strategy to achieve this. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are often employed to quantify the binding affinity (Kd values) of such fluorinated ligands to their target enzymes.
Table 1: Potential Enzyme Interactions of Difluorobenzoate Analogs
| Compound/Analog | Observed/Potential Interaction | Significance |
|---|---|---|
| Ethyl 3,5-difluorobenzoate | Interacts with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. | The difluoro substitution enhances lipophilicity and metabolic stability, crucial for biological activity. |
Antibacterial and Antifungal Efficacy Investigations
The search for novel antimicrobial agents is a critical area of pharmaceutical research. Fluorinated compounds, including derivatives of this compound, have shown promise in this field.
Antifungal Activity: Research has demonstrated the significant antifungal properties of derivatives containing the 2,5-difluorobenzoate structure. A study on various alkylphenyl fluorobenzoate esters revealed that 2-sec-butylphenyl 2,5-difluorobenzoate and 4-sec-butylphenyl 2,5-difluorobenzoate exhibited potent antifungal activity, with over 90% inhibition against the phytopathogen Botrytis cinerea. researchgate.netkoreascience.kr This highlights the intrinsic antifungal potential of the 2,5-difluorobenzoate moiety.
Table 2: Antifungal Activity of 2,5-Difluorobenzoate Derivatives
| Compound | Target Fungus | Antifungal Activity | Reference |
|---|---|---|---|
| 2-sec-butylphenyl 2,5-difluorobenzoate | Botrytis cinerea | >90% inhibition | researchgate.netkoreascience.kr |
Antibacterial Activity: While specific data on the antibacterial efficacy of this compound is limited, broader studies on fluorinated aromatic compounds suggest potential activity. For example, research on ethyl 3-bromo-4,5-difluorobenzoate has indicated that it demonstrates antibacterial properties against various microorganisms. smolecule.com The presence of fluorine atoms is known to enhance the biological activity of many compounds. researchgate.net A series of 2-acetylphenyl-2,4-difluorobenzoates and their derivatives have been synthesized and screened as antibacterial agents, showing moderate activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net These findings suggest that the difluorobenzoate scaffold is a promising area for the development of new antibacterial agents.
Antiplatelet Activity Studies
For instance, fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as dual antithrombotic compounds, exhibiting both thrombin inhibitory and glycoprotein (B1211001) IIb/IIIa receptor antagonistic activities. nih.gov A "fluorine scan," which involves synthesizing derivatives with different fluorine substitutions (including 3,4-difluorobenzyl and 3,5-difluorobenzyl groups), was performed to identify the most potent compounds. nih.gov This approach underscores the importance of the position and number of fluorine atoms in modulating antiplatelet effects.
Furthermore, studies on other benzoate (B1203000) derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have identified them as antagonists of protease-activated receptor 4 (PAR4), a key player in platelet activation. uni.lu This indicates that the ethyl benzoate scaffold can be effectively utilized in the design of antiplatelet drugs. Given these precedents, this compound could serve as a valuable starting material or fragment for the synthesis of new antiplatelet drug candidates. Its specific difluoro-substitution pattern could offer a unique pharmacological profile.
Pharmacophore Modeling and Rational Ligand Design Incorporating Difluorobenzoate Moieties
Pharmacophore modeling and rational ligand design are powerful computational tools in modern drug discovery. mdpi.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net this compound, with its defined arrangement of a hydrogen bond acceptor (the ester carbonyl), a hydrophobic ethyl group, and two specifically positioned fluorine atoms, presents a distinct pharmacophoric pattern.
The difluorobenzoate moiety is a valuable component in rational drug design for several reasons:
Modulation of Physicochemical Properties: The two fluorine atoms significantly alter the electronic distribution of the aromatic ring and increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
Specific Interactions: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and other non-covalent interactions within a protein's binding site, contributing to higher affinity and selectivity. evitachem.com
In rational design, this compound can be used as a fragment or building block. researchgate.net Ligand-based drug design can utilize the known activities of difluorobenzoate-containing molecules to build a pharmacophore model. mdpi.com This model can then be used to screen large virtual libraries of compounds to identify new molecules with a high probability of being active. ijrpr.com Alternatively, in structure-based drug design, where the 3D structure of the target protein is known, the difluorobenzoate moiety can be computationally "docked" into the active site to predict its binding mode and affinity. nih.gov This allows for the rational design of more complex molecules that incorporate the difluorobenzoate scaffold to optimize interactions with the target. researchgate.net The strategic use of the difluorobenzoate unit, as exemplified by this compound, is therefore a key strategy in the development of novel therapeutic agents. sci-hub.st
Integration of Ethyl 2,5 Difluorobenzoate in Advanced Materials Science and Polymer Chemistry
Role as a Monomer or Building Block in Polymer Synthesis
The specific placement of fluorine atoms in Ethyl 2,5-difluorobenzoate influences the electron distribution within the molecule, impacting its reactivity and the properties of the resulting polymers. This makes it a strategic choice for the synthesis of advanced polymeric structures.
Poly(Ether Ether Ketone) (PEEK) and Related High-Performance Aromatic Polymers
While the primary synthesis of Poly(Ether Ether Ketone) (PEEK) traditionally involves the reaction of 4,4'-difluorobenzophenone (B49673) with the disodium (B8443419) salt of hydroquinone, derivatives of difluorobenzoic acid are crucial in creating variations of PEEK and other high-performance polyaryletherketones (PAEKs). wikipedia.org PEEK is a semi-crystalline thermoplastic renowned for its exceptional mechanical strength, chemical resistance, and thermal stability, with a melting point of 343 °C and a glass transition temperature of 143 °C. wikipedia.org
The incorporation of monomers derived from difluorobenzoic acid allows for the modification of the PEEK backbone, leading to polymers with altered properties such as improved solubility, different thermal characteristics, or enhanced processability. The fluorine substituents can influence the polymer chain packing and intermolecular interactions, thereby affecting the final material's crystallinity and mechanical performance. wikipedia.orgresearchgate.net The use of fluorinated monomers is a key strategy in developing the next generation of PEEK-like materials for demanding applications in aerospace, medical implants, and electronics. researchgate.netresearchgate.net
Photoresponsive Polymer Systems and Liquid Crystalline Elastomers Featuring Azobenzene (B91143) Moieties
This compound and its derivatives are instrumental in the synthesis of photoresponsive polymers and liquid crystalline elastomers (LCEs). researchgate.netmdpi.com These smart materials can undergo significant changes in their physical and chemical properties upon exposure to light. specificpolymers.com Azobenzene moieties, which can isomerize between their trans and cis forms under specific wavelengths of light, are often incorporated into these polymer systems. specificpolymers.com
Research has demonstrated the synthesis of ortho-fluoroazobenzene monomers and crosslinkers derived from ethyl 4-amino-3,5-difluorobenzoate. researchgate.netiucr.org These fluorinated azobenzene units are particularly interesting because they can be switched with visible light, avoiding the use of potentially damaging UV radiation. researchgate.net The resulting LCEs exhibit photo-actuation, meaning they can change shape or perform mechanical work when irradiated. mdpi.com The fluorine atoms in the vicinity of the azobenzene group can modulate the photochemical properties and the stability of the liquid crystalline phases. researchgate.net
A study detailed the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) through the oxidative dimerization of ethyl 4-amino-3,5-difluorobenzoate. researchgate.net This and similar compounds serve as monomers for creating photoresponsive LCEs with tailored actuation properties. researchgate.net The ability to precisely control the polymer architecture by using such well-defined monomers is crucial for developing advanced light-activated devices. tuni.fi
Acyclic Diene Metathesis (ADMET) Oligomerization
Acyclic Diene Metathesis (ADMET) is a powerful polymerization technique that allows for the synthesis of well-defined unsaturated polymers and oligomers. nih.govrsc.orgmdpi.com this compound derivatives can be functionalized with terminal dienes to create monomers suitable for ADMET polymerization. This method provides a pathway to polymers with precisely placed functional groups along the chain.
For instance, research has shown the synthesis of azobenzene-functionalized linear unsaturated polyolefin-oligomers via ADMET. researchgate.net While this specific study used a related fluorinated azobenzene derivative, the principle extends to monomers derived from this compound. The process involves using ruthenium-based catalysts to polymerize diene-containing monomers under mild conditions. researchgate.net The resulting polymers can exhibit stimuli-responsive behavior, such as photo-induced changes in their aggregate size in solution. researchgate.net The ADMET approach is advantageous for creating functional polymers with versatile architectures that are not easily accessible through traditional polymerization methods. researchgate.netd-nb.info
Functional Materials Development via Difluorobenzoate Derivatization
The derivatization of this compound opens up avenues for the creation of a wide range of functional materials with specific applications in mind. The fluorine atoms and the ester group provide reactive sites for further chemical transformations.
Metal-Organic Frameworks (MOFs) for Tunable Properties and Controlled Release
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. alfa-chemistry.com The derivatization of this compound into carboxylic acids or other suitable linkers is a key step in the synthesis of fluorinated MOFs. alfa-chemistry.comresearchgate.net These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, catalysis, and drug delivery.
A notable example involves the synthesis of a light-responsive MOF, UiO-AZB-F, which uses a linker derived from ethyl 4-amino-3,5-difluorobenzoate. researchgate.net This MOF demonstrates the controlled release of a chemotherapeutic drug upon irradiation with green light. researchgate.net The fluorine atoms on the organic linker can influence the electronic properties and the stability of the framework, as well as its interaction with guest molecules. The ability to create such functional MOFs highlights the importance of fluorinated building blocks in designing advanced materials for biomedical applications. researchgate.net
Applications in Optoelectronic Materials
The unique electronic properties of fluorinated organic compounds make them attractive for applications in optoelectronic materials, such as organic field-effect transistors (OFETs) and solar cells. chemscene.comchemscene.com this compound and its derivatives can serve as intermediates in the synthesis of small molecules and polymers for these devices. chemscene.comchemscene.com
The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve their stability and performance. While direct applications of this compound in this area are part of broader synthetic strategies, related fluorinated benzoates are listed as building blocks for optoelectronic materials. chemscene.comchemscene.com The development of new synthetic routes to complex fluoroquinolones, for example, relies on intermediates like methyl 2-amino-4,5-difluorobenzoate, showcasing the role of such precursors in creating functional molecules with potential electronic applications. nih.gov
Structure-Property Relationships in Difluorobenzoate-Derived Materials
The integration of fluorinated monomers like this compound into polymers is a key strategy for designing advanced materials with tailored functionalities. The relationship between the molecular structure of these materials and their macroscopic properties is fundamental to their application in materials science and polymer chemistry. The presence, number, and position of fluorine atoms on the benzoate (B1203000) ring profoundly influence the resulting polymer's thermal, mechanical, optical, and surface properties.
The core principle is that the unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—are imparted to the polymer. rsc.org When this compound or its derivatives are used as building blocks, the resulting difluorobenzoate moiety introduces specific structural and electronic effects that dictate the material's performance. researchgate.net These effects include altered chain packing, modified intermolecular forces, and changes in the electronic nature of the polymer backbone. rsc.orgnih.gov
Influence of the Difluorobenzoate Moiety on Polymer Properties
The incorporation of a 2,5-difluorobenzoate unit into a polymer chain, for instance in a polyester, directly impacts several key material properties. Fluorine-containing polymers are well-regarded for their exceptional properties, including high thermal and chemical stability and low surface free energy. rsc.org
Thermal and Chemical Stability: The C-F bond is one of the strongest single bonds in organic chemistry, which contributes to the high thermal stability and chemical resistance of fluorinated polymers. rsc.orgchemimpex.com Materials derived from difluorobenzoate precursors are therefore often more resistant to degradation at elevated temperatures and in harsh chemical environments compared to their non-fluorinated counterparts.
Optical Properties: The introduction of fluorine into polymers can significantly alter their optical characteristics. Fluorinated polymers typically exhibit a lower refractive index and lower dielectric constant. rsc.org Furthermore, in applications such as optical waveguides, controlling birefringence (the difference in refractive index for light of different polarizations) is critical. Research on fluorinated co-poly(arylene ether sulfone)s has shown that birefringence can be systematically reduced by increasing the fluorine content, a relationship that can be predicted by analyzing the polarizability of the molecular repeating unit. researchgate.net
Solubility and Processing: The difluorobenzoate structure enhances solubility in various organic solvents, which can be advantageous for material processing and film formation. chemimpex.com For example, certain fluorinated poly(arylene ether)s demonstrate good solubility and excellent film-forming properties. tandfonline.com
The table below summarizes the general effects of incorporating difluorobenzoate units on polymer properties.
| Property | Influence of Difluorobenzoate Moiety | Underlying Structural Reason |
| Thermal Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond. rsc.org |
| Chemical Resistance | Enhanced | Inertness of the C-F bond towards chemical attack. rsc.orgchemimpex.com |
| Surface Energy | Lowered | Migration of low-energy fluorinated segments to the surface. rsc.org |
| Wettability | Decreased (more hydrophobic/oleophobic) | Low polarizability of the C-F bond reduces surface tension. mdpi.com |
| Refractive Index | Lowered | Low polarizability and high electronegativity of fluorine. rsc.orgresearchgate.net |
| Birefringence | Reduced | Fluorine atoms can disrupt anisotropic packing of polymer chains. researchgate.net |
| Solubility | Modified (often increased in organic solvents) | Altered polarity and intermolecular forces. chemimpex.com |
Case Study: Photoresponsive Materials from Fluorinated Azobenzene Derivatives
A compelling example of structure-property relationships is found in photoresponsive materials derived from fluorinated azobenzenes. These materials can change their properties upon exposure to light, driven by the reversible trans-cis isomerization of the azobenzene unit. tandfonline.commdpi.com Fluorination of the azobenzene core is a known strategy to tune these photoresponsive properties. rsc.org
Research has detailed the synthesis of a visible-light-responsive azobenzene derivative, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), from a precursor, ethyl 4-amino-3,5-difluorobenzoate. nih.goviucr.org This work provides critical insight into how the specific placement of fluorine atoms affects molecular structure and, by extension, material properties.
In the resulting molecule, the fluorine atoms are positioned ortho to the central azo (-N=N-) group. X-ray diffraction studies revealed that these fluorine substituents cause steric interactions that force the phenyl rings to twist relative to the central azo plane. nih.gov This contrasts with the planar structure of the non-fluorinated equivalent. nih.gov This structurally-enforced non-planarity has a significant electronic effect, altering the energy levels of the molecule's frontier orbitals and influencing the absorption spectrum. This change is crucial for achieving isomerization with visible light rather than UV light, a desirable feature for applications in biological systems and data storage. iucr.org
The table below compares the structural properties of the fluorinated azobenzene diester with its non-fluorinated analog, highlighting the direct impact of fluorine substitution.
| Compound | Phenyl Ring Torsion Angle | Key Structural Feature | Implication for Material Properties |
| Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | 17.2° nih.gov | Non-planar due to steric repulsion between F and N atoms. nih.gov | Shifts absorption spectrum, enabling visible-light photo-switching. iucr.org |
| Diethyl 4,4′-(diazenediyl)dibenzoate (non-fluorinated) | 0.2° nih.gov | Essentially planar molecular geometry. nih.gov | Typically requires higher-energy UV light for isomerization. |
This case demonstrates a clear structure-property relationship: the strategic placement of fluorine atoms alters the molecular geometry, which in turn modifies the electronic and optical properties, ultimately yielding a material with a specific, engineered response to an external stimulus (light). This principle allows for the rational design of a wide range of functional materials, from photo-switchable polymers to low-dielectric films and chemically resistant coatings, using precursors like this compound. rsc.orgresearchgate.nettandfonline.com
Contribution of Ethyl 2,5 Difluorobenzoate and Analogs to Agrochemical Research and Development
Development of Novel Herbicides and Insecticides
The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity. researchgate.net This principle is actively exploited in the design of new herbicides and insecticides, where the unique properties of fluorine-containing compounds like Ethyl 2,5-difluorobenzoate derivatives are leveraged to create more potent and selective pest control agents.
Mechanism of Action Studies in Target Pests and Weeds
Fluorinated agrochemicals often exhibit their efficacy by disrupting critical biological processes in target organisms. numberanalytics.com For instance, many fluorinated insecticides function by interfering with the nervous system of insects, leading to paralysis and death. numberanalytics.comagroorbit.com Herbicides containing fluorine, on the other hand, frequently act by inhibiting essential enzymes involved in plant growth and development. numberanalytics.comnumberanalytics.com
The acaricide etoxazole (B1671765), which contains a 2,6-difluorophenyl group, provides a case in point. It functions by inhibiting chitin (B13524) biosynthesis, a crucial process for the formation of the exoskeleton in insects and mites. iucr.org This disruption of the moulting process is particularly effective against eggs and larvae. agropages.com The mechanism of action for many fluorinated pesticides involves targeting specific enzymes or receptors. The high electronegativity of fluorine can enhance the binding affinity of a molecule to its biological target. researchgate.net
Structure-Activity Relationship (SAR) Exploration in Agrochemical Design
Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical design, allowing researchers to understand how the chemical structure of a compound influences its biological activity. epa.gov In the context of fluorinated compounds, SAR helps in optimizing the placement and number of fluorine atoms to maximize efficacy and selectivity.
The position of fluorine atoms on an aromatic ring, for instance, can significantly impact a compound's herbicidal or insecticidal properties. This is due to fluorine's ability to alter the electronic properties and lipophilicity of the molecule, which in turn affects its uptake, transport, and interaction with the target site. nih.govresearchgate.net Research has shown that the introduction of fluorine can lead to agrochemicals with improved metabolic stability, enhancing their persistence and effectiveness. researchgate.net The development of synthetic pyrethroids and diphenyl ether herbicides has benefited from the strategic incorporation of fluorine to improve their activity and spectrum. researchgate.net
Antifungal Agents for Crop Protection
Fungal pathogens pose a significant threat to global food security, causing substantial crop losses. mdpi.com The development of effective fungicides is therefore a critical area of agrochemical research. Fluorinated compounds, including derivatives of this compound, have shown considerable promise as antifungal agents for crop protection.
Activity Against Specific Phytopathogens (e.g., Botrytis cinerea)
Botrytis cinerea, the causal agent of gray mold, is a notorious phytopathogen that affects a wide range of crops. Several studies have highlighted the potent antifungal activity of novel fluorinated compounds against this fungus.
For example, research on 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives revealed that several compounds exhibited excellent fungicidal activity against B. cinerea. mdpi.com Notably, compounds with a fluorine atom at the ortho-position of the benzene (B151609) ring demonstrated significant activity. mdpi.com In another study, a series of fluorinated 7-hydroxycoumarin derivatives were synthesized and evaluated for their antifungal properties. nih.gov Two of these compounds, 5f and 6h, displayed outstanding activity against B. cinerea, with inhibition rates of 90.1% and 85.0% respectively at a concentration of 100 μg/mL. nih.gov Compound 5f, in particular, was identified as a promising fungicide candidate with an EC50 value of 5.75 μg/mL against B. cinerea. nih.gov
Furthermore, a study on alkylphenyl fluorobenzoate esters found that 2-sec-butylphenyl 2,5-difluorobenzoate and 4-sec-butylphenyl 2,5-difluorobenzoate showed over 90% antifungal activity against Botrytis cinerea. researchgate.net These findings underscore the potential of designing novel fungicides based on fluorinated benzoate (B1203000) structures.
| Compound/Derivative | Target Pathogen | Key Finding | Reference |
| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines | Botrytis cinerea | Compounds with ortho-fluorine on the benzene ring showed high antifungal activity. | mdpi.com |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | Exhibited an EC50 value of 5.75 μg/mL. | nih.gov |
| 2-sec-butylphenyl 2,5-difluorobenzoate | Botrytis cinerea | Showed over 90% antifungal activity. | researchgate.net |
| 4-sec-butylphenyl 2,5-difluorobenzoate | Botrytis cinerea | Showed over 90% antifungal activity. | researchgate.net |
| Stilbene Cyclohexyl Sulfonamide Derivatives | Botrytis cinerea | Compounds II-9, II-11, and II-15 showed outstanding control efficacy on strawberries. | acs.org |
Evaluation of Efficacy in Agricultural Settings
While in vitro studies provide valuable initial data, the true test of an agrochemical's utility lies in its performance in agricultural settings. Greenhouse and field trials are essential to evaluate the efficacy of new antifungal agents under real-world conditions.
For instance, in vivo greenhouse experiments with 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds demonstrated that the activity of several derivatives against B. cinerea was significantly higher than the commercial fungicide pyrimethanil. mdpi.com Similarly, in vivo protection experiments with a novel 1,3-dicarbonyl compound, ET-17, showed a protective effect of 72.23% against B. cinerea on tomato leaves at a concentration of 100 μg/mL. nih.gov Field trials with the fungicide fluopyram, a pyridinyl-ethyl-benzamide, have shown its effectiveness against various fungal diseases in crops like soybeans. nih.gov These studies are crucial for bridging the gap between laboratory discovery and practical application in agriculture.
Metabolite Profiling of Fluorinated Agrochemicals (e.g., Etoxazole Degradates)
Understanding the environmental fate and metabolism of agrochemicals is a critical aspect of their development and regulatory approval. acs.org The degradation of fluorinated pesticides can lead to the formation of various metabolites, which may themselves have biological activity or environmental persistence. acs.org
The insecticide etoxazole serves as an important example. Studies on its environmental fate have shown that it degrades into several metabolites in soil and water. epa.gov Under aerobic conditions in soil, etoxazole breaks down into numerous identified metabolites, with some exceeding 10% of the applied radioactivity. epa.gov In aquatic environments, the degradation pathway is also complex. epa.gov Identifying these degradation products is essential for a comprehensive risk assessment. acs.org Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and 19F NMR are employed to identify and quantify these fluorinated metabolites. numberanalytics.comnih.gov
Environmental Fate and Biotransformation of Fluorinated Benzoate Esters
Degradation Pathways in Environmental Matrices (e.g., Soil, Water Systems)
The environmental degradation of Ethyl 2,5-difluorobenzoate is expected to begin with the hydrolysis of its ethyl ester group, yielding 2,5-difluorobenzoic acid and ethanol (B145695). This initial transformation is a common fate for ester-containing compounds in aqueous environments. The subsequent degradation of the resulting 2,5-difluorobenzoic acid is then subject to microbial action, which is the primary mechanism for breaking down such aromatic compounds in soil and water. researchgate.net
Microorganisms have evolved various pathways to metabolize halogenated benzoates. researchgate.net Studies on difluorobenzoates have revealed specific enzymatic strategies for cleaving the stable C-F bond. Research on Pseudomonas putida strain JT103 demonstrated the metabolism of 2,5-difluorobenzoate. researchgate.net The primary degradation pathway involves a 1,2-dioxygenation reaction. researchgate.net This step leads to the formation of an unstable diol intermediate that subsequently loses a fluoride (B91410) ion to form 4-fluorocatechol (B1207897). researchgate.net This 4-fluorocatechol is then further degraded, eventually entering central metabolic pathways. researchgate.net
While 1,2-dioxygenation is a dominant pathway for 2,5-difluorobenzoate, other microbial degradation routes exist for different fluorobenzoate isomers. researchgate.net For instance, the degradation of 3-fluorobenzoate (B1230327) can proceed via either 1,2-dioxygenation or 1,6-dioxygenation, with the latter being more productive for assimilation as it avoids the accumulation of toxic intermediates like 3-fluorocatechol. ethz.ch In some anaerobic bacteria, such as Thauera aromatica, defluorination of 4-fluorobenzoyl-CoA can occur, converting it to benzoyl-CoA, which is a central metabolite in the anaerobic degradation of aromatic compounds. researchgate.net Denitrifying bacteria have also been isolated that can mineralize 2- and 4-fluorobenzoate. researchgate.net
The table below summarizes key microbial degradation pathways for various fluorinated benzoates, highlighting the diversity of enzymatic strategies employed by microorganisms.
| Compound | Microorganism (Example) | Initial Degradation Step | Key Intermediate(s) |
| 2,5-Difluorobenzoate | Pseudomonas putida JT103 | 1,2-Dioxygenation | 4-Fluorocatechol |
| 3-Fluorobenzoate | Sphingomonas sp. HB-1 | 1,6-Dioxygenation | 4-Fluorocatechol, 3-Fluoro-cis,cis-muconate |
| 4-Fluorobenzoate | Thauera aromatica | ATP-dependent defluorination of 4-fluorobenzoyl-CoA | Benzoyl-CoA |
| 3-Fluorobenzoate | Syntrophus aciditrophicus | Reductive dehalogenation | Benzoate (B1203000), 3-Fluorocyclohexadiene metabolite |
Metabolic Fate in Biological Systems: Animal Metabolism Studies of Fluorinated Benzoate Degradates
The metabolism of this compound in an animal system would likely initiate with hydrolysis, catalyzed by esterase enzymes, to form 2,5-difluorobenzoic acid and ethanol. This is a common Phase I metabolic reaction for ester-containing xenobiotics. nih.gov
The subsequent fate of the 2,5-difluorobenzoic acid metabolite can be predicted by examining studies on other fluorinated aromatic acids. For example, the metabolism of the pyrethroid insecticide flumethrin (B136387) in rats and cattle results in the formation of 4-fluoro-3-phenoxybenzoic acid. fao.org This acid metabolite undergoes further Phase II biotransformation, including oxidation (hydroxylation) to form 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid, followed by conjugation with glycine (B1666218). fao.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion in urine and feces. fao.org
Therefore, it is plausible that 2,5-difluorobenzoic acid would undergo similar metabolic transformations. The process could involve hydroxylation of the aromatic ring, followed by conjugation with endogenous molecules like glycine or glucuronic acid. The fluorine atoms on the benzene (B151609) ring can influence the rate and position of these metabolic reactions.
The proposed metabolic pathway for this compound in animal systems is outlined in the table below.
| Metabolic Phase | Proposed Reaction | Substrate | Key Enzyme Class (Example) | Product |
| Phase I | Ester Hydrolysis | This compound | Esterases | 2,5-Difluorobenzoic acid |
| Phase I | Aromatic Hydroxylation | 2,5-Difluorobenzoic acid | Cytochrome P450 Monooxygenases | Hydroxylated difluorobenzoic acid |
| Phase II | Amino Acid Conjugation | 2,5-Difluorobenzoic acid or its hydroxylated metabolite | N-Acyltransferases | Glycine conjugate |
| Phase II | Glucuronidation | 2,5-Difluorobenzoic acid or its hydroxylated metabolite | UDP-glucuronosyltransferases | Glucuronide conjugate |
Studies on Persistence and Bioaccumulation Potential of Fluorinated Benzoate Derivatives
The persistence of fluorinated organic compounds in the environment is strongly linked to the number of fluorine atoms and the exceptional stability of the C-F bond. mdpi.comresearchgate.net This high bond energy makes these compounds recalcitrant to both biotic and abiotic degradation compared to their non-fluorinated or chlorinated counterparts. acs.orgethz.ch While the introduction of fluorine was sometimes intended to reduce environmental stability in specific cases, many fluorinated compounds, especially those with multiple fluorine atoms, exhibit significant persistence. acs.orgnih.gov
For this compound, persistence will be determined by the rates of its hydrolysis and the subsequent degradation of its main metabolite, 2,5-difluorobenzoic acid. While microbial degradation of difluorobenzoates has been demonstrated, the rates can be slow, suggesting a potential for these compounds to persist in the environment. researchgate.netresearchgate.net
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a compound to bioaccumulate is influenced by its lipophilicity (affinity for fats), metabolic stability, and the organism's ability to excrete it. mdpi.com Fluorinated xenobiotics are known to have a substantial bioaccumulation potential. mdpi.commdpi.com According to regulatory criteria, a substance is considered to have bioaccumulation potential if its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 2000. mdpi.com
There are no specific bioaccumulation studies available for this compound. However, the presence of two fluorine atoms and the benzene ring suggests it possesses lipophilic characteristics that could favor partitioning into biological tissues. The metabolic processes described in section 8.2, which transform the compound into more water-soluble forms, are crucial for limiting its bioaccumulation by facilitating excretion. fao.orgnih.gov If the rate of uptake exceeds the rate of metabolic clearance, bioaccumulation can occur. The persistence of some fluorinated compounds can lead to chronic exposure and subsequent accumulation in biota. mdpi.commdpi.com
The following table summarizes the key factors influencing the environmental persistence and bioaccumulation potential of fluorinated benzoate derivatives.
| Factor | Influence on Persistence | Influence on Bioaccumulation Potential |
| Carbon-Fluorine Bond Strength | High bond strength increases resistance to degradation, leading to higher persistence. mdpi.com | Not a direct influence, but contributes to the overall stability of the molecule in tissues. |
| Number of Fluorine Atoms | Generally, a higher degree of fluorination increases persistence. researchgate.net | Can affect lipophilicity and metabolic stability, thus influencing accumulation. |
| Microbial Degradation | The presence of capable microbial communities and favorable environmental conditions can reduce persistence. researchgate.netresearchgate.net | Reduces the amount of the parent compound available for uptake, thereby lowering bioaccumulation. |
| Lipophilicity | Does not directly affect persistence but influences partitioning between soil, water, and sediment. | High lipophilicity generally leads to higher partitioning into fatty tissues and greater bioaccumulation potential. mdpi.com |
| Metabolic Transformation | Not a direct factor for the parent compound, but metabolites have their own persistence profiles. | Efficient metabolism to polar (water-soluble) conjugates enhances excretion and reduces bioaccumulation. fao.org |
Compound Names
Future Directions and Emerging Research Avenues for Ethyl 2,5 Difluorobenzoate
Exploration of Novel Catalytic Synthesis Approaches for Enhanced Efficiency and Selectivity
The synthesis of specifically substituted fluoroaromatics like ethyl 2,5-difluorobenzoate often requires precise control to achieve high yields and regioselectivity. Future research is increasingly focused on moving beyond traditional methods to novel catalytic systems that offer greater efficiency and sustainability.
One promising area is the advancement of transition-metal catalysis . Research groups are exploring catalytic C-F and C-H bond activation reactions to create new fluorinated building blocks. hu-berlin.de For instance, palladium-catalyzed cross-coupling reactions and rhodium-mediated borylation could provide new routes to functionalized difluorobenzoates. hu-berlin.devulcanchem.com These methods could allow for the late-stage introduction of the ethyl ester group or further modification of the aromatic ring, offering modularity in synthesis.
Photocatalysis represents another frontier, offering mild reaction conditions for fluorination and defluorination processes. researchgate.net Recent studies have demonstrated the use of photocatalytic hydrodefluorination (HDF) on highly fluorinated benzoates to selectively remove fluorine atoms, providing access to various fluorination patterns. researchgate.net Applying this "molecular sculpting" approach could enable the synthesis of this compound from more complex, readily available polyfluorinated precursors. Furthermore, research into photosensitization catalysts, such as using specific benzoate (B1203000) derivatives as auxiliaries, has been shown to improve the efficiency of C(sp³)–H fluorination reactions, a strategy that could be adapted for derivatizing related molecules. rsc.org
Additionally, catalyst-free methodologies are gaining traction. A novel, catalyst-free method for synthesizing enol ester functionalized sulfonyl fluorides has been developed using nucleophilic substitution under mild, aqueous conditions, achieving excellent yields for substrates like 2,6-difluorobenzoate. acs.org Exploring similar catalyst-free esterification or functionalization pathways for this compound could significantly enhance the efficiency and environmental profile of its synthesis.
Table 1: Comparison of Emerging Synthesis Approaches
| Catalytic Approach | Potential Advantages | Key Research Focus | Relevant Compounds/Reactions |
|---|---|---|---|
| Transition-Metal Catalysis | High selectivity, functional group tolerance, modularity. | C-F and C-H bond activation, cross-coupling reactions. | Palladium, Rhodium complexes. hu-berlin.devulcanchem.com |
| Photocatalysis | Mild reaction conditions, novel reactivity (e.g., HDF). | Molecular sculpting of polyfluoroarenes, photosensitization. | Photocatalytic Hydrodefluorination (HDF). researchgate.net |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, improved sustainability. | Nucleophilic substitution under mild conditions. | Enol ester functionalized sulfonyl fluorides. acs.org |
Identification of New Biological Targets and Expansion into Underexplored Therapeutic Areas
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. researchgate.netnih.gov While this compound itself is an intermediate, its structural motif is present in or related to molecules with significant biological activity, suggesting a rich field for future exploration.
Future research will likely focus on using the difluorobenzoate scaffold to design inhibitors for new biological targets. For example, a semi-synthetic derivative of Brefeldin A, brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, exhibited potent cytotoxic activity against human chronic myelogenous leukemia cells, with an IC50 value of 0.84 µM. mdpi.com This finding suggests that other esters of 2,5-difluorobenzoic acid could be explored as payloads in antibody-drug conjugates or as standalone agents in oncology.
The fluorinated aromatic core is also crucial in the development of agrochemicals, such as herbicides and insecticides. acs.orgsmolecule.com The unique electronic properties of the difluorinated ring in this compound could be leveraged to design new pesticides with novel modes of action, potentially helping to overcome existing resistance mechanisms.
Furthermore, the development of novel fluoroquinolone antibiotics containing N1-biphenyl groups has identified inhibitors of human topoisomerase I. nih.gov The synthesis of these complex molecules often involves intermediates like methyl 2-amino-4,5-difluorobenzoate. nih.gov This indicates a clear path for exploring derivatives of this compound as precursors for new antibacterial or anticancer agents targeting DNA replication and repair machinery. Systematic screening of a library of 2,5-difluorobenzoate derivatives against a panel of kinases, proteases, and other enzymes could uncover entirely new therapeutic applications. vulcanchem.com
Development of Advanced Material Applications and Integration with Nanotechnology
The distinct properties conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. mdpi.com this compound and its derivatives are promising candidates for the development of advanced materials with tailored optical, electronic, and surface properties.
One of the most promising areas is in the field of liquid crystals . Fluorinated phenyl benzoates have been synthesized and studied for their mesomorphic properties. tandfonline.comresearchgate.net The introduction of fluorine atoms can significantly modify dielectric constants and melting points, which are critical parameters for display technologies. researchgate.net Future work could involve the synthesis of polymers or oligomers from functionalized this compound to create novel liquid crystalline materials for applications like adaptive lenses and phase modulators. researchgate.net
In organic electronics , the stability and electron-withdrawing nature of the fluorinated ring can be exploited. Fluorinated benzoates can serve as building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,5-difluoro substitution pattern could be used to fine-tune the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of materials, thereby improving charge transport and device efficiency.
The integration with nanotechnology offers another exciting direction. Fluorinated compounds are widely used to create superhydrophobic and oleophobic surfaces. mdpi.com For instance, nanocellulose has been chemically modified with fluorinating agents to create materials with high water contact angles. mdpi.com this compound could be used as a surface modification agent for nanoparticles, creating stable, low-energy coatings for applications ranging from self-cleaning surfaces to advanced biomedical devices.
Table 2: Potential Advanced Material Applications
| Application Area | Key Property Conferred by Fluorine | Potential Future Product |
|---|---|---|
| Liquid Crystals | Modified dielectric constant and melting point. researchgate.net | Materials for adaptive lenses, phase modulators. |
| Organic Electronics | Enhanced stability, tunable HOMO/LUMO levels. | Organic semiconductors for OLEDs and OPVs. |
| Nanotechnology | Low surface energy, hydrophobicity. mdpi.com | Superhydrophobic coatings, modified nanoparticles. |
Application of Green Chemistry Principles in Fluorinated Benzoate Synthesis and Processing
The synthesis of fluorinated compounds has traditionally involved reagents and conditions that are not environmentally benign. wiley-vch.de A major future direction is the systematic application of green chemistry principles to the entire lifecycle of this compound, from its synthesis to its use in downstream products. wjpmr.comsynthiaonline.com
Research will focus on developing greener synthetic routes . This includes the use of safer, more sustainable solvents to replace hazardous ones like toluene (B28343) or dichloromethane. vulcanchem.comgarph.co.uk Another key area is the development of renewable and recyclable catalysts, such as solid acid catalysts, to replace corrosive mineral acids like sulfuric acid often used in esterification. wjpmr.comgarph.co.uk Microwave-assisted synthesis is also being explored as a way to reduce reaction times and energy consumption.
Beyond synthesis, green chemistry principles apply to the processing and application phases. This involves designing processes that maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. synthiaonline.com For example, developing catalytic cycles where byproducts can be re-utilized would be a significant advancement. Future research into the enzymatic esterification of 3,5-difluorobenzoic acid could offer a highly selective and environmentally friendly alternative to traditional chemical methods. vulcanchem.com
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The full potential of this compound will only be unlocked through synergistic, interdisciplinary research. The challenges and opportunities associated with this molecule are too complex to be addressed by a single field. hu-berlin.denih.gov
Future breakthroughs will emerge from the interface of:
Synthetic Chemistry and Materials Science: Organic chemists will need to design and execute efficient syntheses of novel monomers and polymers based on the this compound scaffold. Materials scientists will then characterize the physical and electronic properties of these new materials, providing crucial feedback to guide further synthetic efforts toward creating high-performance liquid crystals, polymers, and electronic components. researchgate.net
Chemical Biology and Synthetic Chemistry: To explore new therapeutic applications, chemical biologists can identify promising biological targets. nih.gov Synthetic chemists can then design and create libraries of 2,5-difluorobenzoate derivatives specifically aimed at modulating these targets. This iterative cycle of design, synthesis, and biological evaluation is essential for accelerating drug discovery. mdpi.comnih.gov
Materials Science and Chemical Biology: The development of advanced biomedical devices, such as biocompatible sensors or drug-delivery nanoparticles, requires expertise from both fields. Materials scientists can develop nanostructures with desired physical properties, while chemical biologists can functionalize their surfaces with derivatives of this compound to ensure biocompatibility and specific targeting within biological systems.
This collaborative approach ensures that fundamental discoveries in synthesis are rapidly translated into practical applications in medicine and technology, driving forward the science of fluorinated compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2,5-difluorobenzoate, and how can reaction conditions be optimized?
- Methodology : this compound can be synthesized via esterification of 2,5-difluorobenzoic acid. A common approach involves reacting the acid with ethanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride). For optimization:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : Use anhydrous conditions to prevent hydrolysis.
- Purification : Distillation under reduced pressure (e.g., 88°C at 8 mmHg for similar esters ).
Q. How should researchers characterize this compound to confirm purity and structure?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR spectra with literature data for fluorine positional isomers .
- GC-MS : Monitor purity (>98%) using retention times and mass fragmentation patterns .
- Elemental Analysis : Verify molecular formula (CHFO) via combustion analysis .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Critical Properties :
| Property | Value (Estimated for 2,5-Isomer) | Source Compound Reference |
|---|---|---|
| Boiling Point | ~244°C (at 760 mmHg) | |
| Density | ~1.22–1.24 g/cm | |
| LogP (Partition Coefficient) | ~2.1–2.3 |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Perform density functional theory (DFT) calculations to map electron-deficient sites (e.g., para-fluorine substituents) for nucleophilic attack.
- Compare activation energies for substitutions at the 2- vs. 5-positions using software like Gaussian .
- Data Contradiction : Discrepancies in predicted vs. experimental regioselectivity may arise from solvent effects or steric hindrance—validate with kinetic studies .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for fluorinated benzoate derivatives?
- Troubleshooting :
- Isomer Cross-Validation : Compare with shifts of 2,4- and 3,5-difluoro isomers (e.g., 2,4-difluorobenzoate: δ = -108 to -112 ppm ).
- Solvent Effects : Test in deuterated DMSO vs. CDCl to assess hydrogen bonding impacts .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Applications :
- Prodrug Synthesis : Hydrolyze the ester to 2,5-difluorobenzoic acid, a potential inhibitor of cyclooxygenase (COX) enzymes, analogous to salicylic acid derivatives .
- Fluorinated Ligands : Incorporate into metal-organic frameworks (MOFs) for catalytic studies, leveraging fluorine’s electron-withdrawing properties .
Q. What experimental designs minimize byproducts during large-scale synthesis of this compound?
- Optimization Framework :
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., HSO vs. FeCl) to reduce di-ester formation.
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
